molecular formula C12H15NO2 B587178 N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide CAS No. 88146-37-6

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

Cat. No. B587178
CAS RN: 88146-37-6
M. Wt: 205.257
InChI Key: RZAWAOKACCQVTF-MRVPVSSYSA-N
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Description

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a chiral reagent . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 . It is also known as "(+)-N-[1-(4-Acetylphenyl)ethyl]acetamide" .


Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is represented by the formula C12H15NO2 . It consists of a chiral center, an acetyl group, and a phenyl group .


Physical And Chemical Properties Analysis

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a light brown solid . It has a molecular weight of 205.25 .

Scientific Research Applications

Synthesis and Chemical Properties

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, and related compounds, have been explored for various synthetic applications, illustrating the breadth of chemical research focused on this class of compounds. For instance, Gong Fenga (2007) reported on the improvement and synthesis of related acetamide compounds, showcasing advancements in reduction, acetylation, and ethylation techniques that enhance yields and purity, demonstrating the compound's utility in chemical synthesis and potential scale-up production (Gong Fenga, 2007).

Anticancer Research

A notable direction in the application of acetamide derivatives is in anticancer research. Sharma et al. (2018) synthesized an anticancer drug from a related acetamide compound, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the potential of such compounds in therapeutic applications (Sharma et al., 2018).

Molecular Structure Analysis

The study of molecular structures of acetamide derivatives reveals insights into the behavior of these compounds. Kim et al. (2006) investigated the molecular structure of N-alkyl-N-(o-acylphenyl)acetamides, revealing the presence of rotational isomers and their implications on the compounds' physical properties and reactivity (Kim et al., 2006).

Traditional Medicine Applications

Interestingly, derivatives of N-acetyldopamine, which share functional groups with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, have been isolated from traditional Chinese medicine sources, showcasing the natural occurrence and potential therapeutic uses of similar compounds (Lu Yang et al., 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the utility of these reactions in synthesizing intermediates for antimalarial drugs, highlighting the importance of acetamide derivatives in developing treatments for global health challenges (Magadum & Yadav, 2018).

Mechanism of Action

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is useful for the preparation of piperazine derivatives as TNF production inhibitors and IL-10 production promoters .

properties

IUPAC Name

N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAWAOKACCQVTF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

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